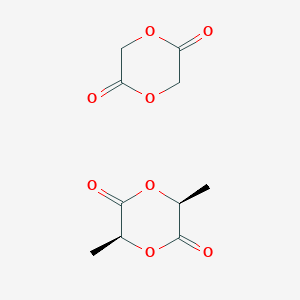

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is a biodegradable and biocompatible copolymer composed of L-lactide and glycolide monomers. It is widely used in the biomedical field due to its excellent properties, such as biodegradability, biocompatibility, and mechanical strength. This copolymer is particularly valuable in applications like drug delivery systems, tissue engineering, and surgical sutures .

準備方法

Synthetic Routes and Reaction Conditions: (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is typically synthesized through ring-opening polymerization of L-lactide and glycolide. This process involves the use of catalysts such as stannous octoate and reaction conditions that include temperatures ranging from 100°C to 200°C . The ratio of L-lactide to glycolide can be adjusted to tailor the copolymer’s properties, such as degradation rate and mechanical strength .

Industrial Production Methods: In industrial settings, the production of this compound involves bulk ring-opening polymerization. This method allows for the efficient production of copolymers with controlled molecular weights and compositions. The process is scalable and can produce large quantities of the copolymer for various applications .

化学反応の分析

Types of Reactions: (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione primarily undergoes hydrolytic degradation, where water molecules break down the polymer chains into lactic acid and glycolic acid . This degradation process is influenced by factors such as the copolymer’s composition, molecular weight, and environmental conditions.

Common Reagents and Conditions: The hydrolytic degradation of this compound typically occurs under physiological conditions, such as in the presence of body fluids at 37°C. Enzymes like esterases can also catalyze the degradation process .

Major Products Formed: The primary products of the hydrolytic degradation of this compound are lactic acid and glycolic acid. These products are naturally metabolized by the body, making the copolymer highly biocompatible .

科学的研究の応用

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model system for studying polymer degradation and drug release kinetics. Its well-defined structure and predictable degradation behavior make it an ideal candidate for such studies .

Biology: In biological research, this compound is employed in the development of biodegradable scaffolds for tissue engineering. These scaffolds provide a temporary structure for cell attachment and growth, eventually degrading to leave behind newly formed tissue .

Medicine: In the medical field, this compound is widely used in drug delivery systems. It can be formulated into microspheres, nanoparticles, and implants that provide controlled release of therapeutic agents over extended periods . Additionally, it is used in surgical sutures and implants due to its biocompatibility and biodegradability .

Industry: In industrial applications, this compound is used in the production of biodegradable packaging materials and agricultural films. Its environmentally friendly properties make it an attractive alternative to traditional plastics .

作用機序

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione is often compared with other biodegradable polymers such as poly(lactic acid) and poly(glycolic acid).

Poly(lactic acid): Poly(lactic acid) is a homopolymer of lactic acid and is known for its high mechanical strength and slow degradation rate. its hydrophobic nature can limit its applications in certain biomedical fields .

Poly(glycolic acid): Poly(glycolic acid) is a homopolymer of glycolic acid and is characterized by its rapid degradation rate and high crystallinity. It is commonly used in surgical sutures but may degrade too quickly for some applications .

Uniqueness of this compound: this compound combines the properties of both poly(lactic acid) and poly(glycolic acid), offering a balance between mechanical strength and degradation rate. This makes it highly versatile and suitable for a wide range of applications .

類似化合物との比較

- Poly(lactic acid)

- Poly(glycolic acid)

- Poly(ε-caprolactone)

- Poly(trimethylene carbonate)

特性

分子式 |

C10H12O8 |

|---|---|

分子量 |

260.20 g/mol |

IUPAC名 |

(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2/t3-,4-;/m0./s1 |

InChIキー |

LCSKNASZPVZHEG-MMALYQPHSA-N |

異性体SMILES |

C[C@H]1C(=O)O[C@H](C(=O)O1)C.C1C(=O)OCC(=O)O1 |

正規SMILES |

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 |

関連するCAS |

30846-39-0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8641347.png)

![N-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-[4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl]piperazin-1-yl]-2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]benzamide](/img/structure/B8641353.png)

![2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8641367.png)

![[(5-Chloropentyl)sulfanyl]benzene](/img/structure/B8641374.png)

![2-[N-(4-methoxyphenyl)acetamido]acetic acid](/img/structure/B8641390.png)

![6-Chloro-4-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B8641391.png)